3,4-Difluoro-2-methoxybenzonitrile
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Overview
Description
3,4-Difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzonitrile core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 3,4-Difluoro-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally friendly, making it a preferred method for synthesizing this compound.
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
3,4-Difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield amines.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a prominent reaction involving this compound.
Scientific Research Applications
3,4-Difluoro-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. The methoxy group also plays a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3,4-Difluoro-2-methoxybenzonitrile can be compared with other similar compounds, such as:
2,3-Difluoro-4-methoxybenzonitrile: This compound has a similar structure but differs in the position of the fluorine atoms.
3,5-Difluoro-2-methoxybenzonitrile: Another closely related compound with fluorine atoms at different positions.
2,6-Difluoro-4-methoxybenzonitrile: This compound also shares a similar core structure but has different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,4-difluoro-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPLDDMSFYULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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